
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and a methyl group attached to the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- typically involves the following steps:
Starting Material: The synthesis begins with indole-3-acetic acid.
Chlorobenzylation: The indole-3-acetic acid is reacted with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the p-chlorobenzyl group.
Ethylation: The resulting compound is then subjected to ethylation using ethyl iodide and a strong base like potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide under basic conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted indoles.
科学的研究の応用
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in plant growth regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific application and context of use.
類似化合物との比較
Indole-3-acetic acid: The parent compound, a naturally occurring plant hormone.
1-(p-Chlorobenzyl)-5-methylindole-3-acetic acid: A closely related compound with similar structural features.
1-(p-Chlorobenzyl)-2-methylindole-3-acetic acid: Another analog with slight variations in the substitution pattern.
Uniqueness: Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
特性
CAS番号 |
147-19-3 |
|---|---|
分子式 |
C20H20ClNO2 |
分子量 |
341.8 g/mol |
IUPAC名 |
2-[1-[(4-chlorophenyl)methyl]-2-ethyl-5-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H20ClNO2/c1-3-18-17(11-20(23)24)16-10-13(2)4-9-19(16)22(18)12-14-5-7-15(21)8-6-14/h4-10H,3,11-12H2,1-2H3,(H,23,24) |
InChIキー |
XUBDVYNYGDLQIY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


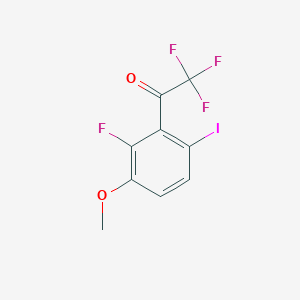
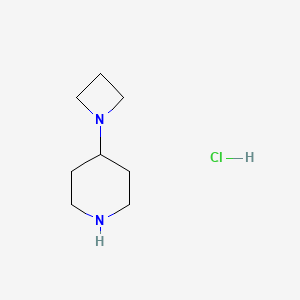

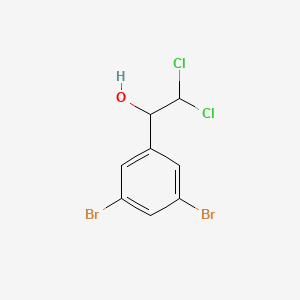
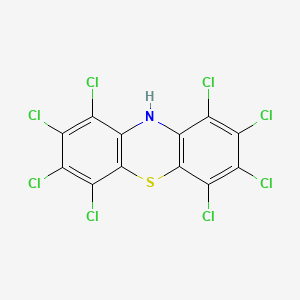
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
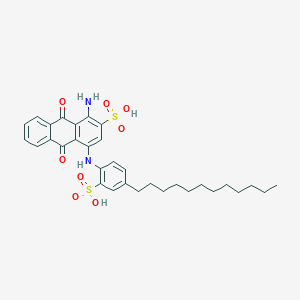


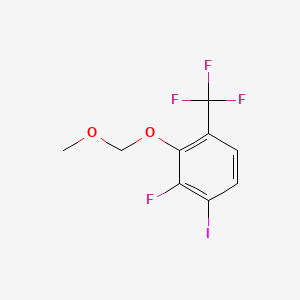
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
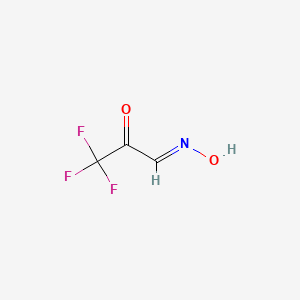
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
